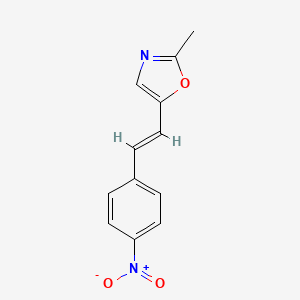2-Methyl-5-(4-nitrostyryl)oxazole
CAS No.:
Cat. No.: VC17248027
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H10N2O3 |
|---|---|
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 2-methyl-5-[(E)-2-(4-nitrophenyl)ethenyl]-1,3-oxazole |
| Standard InChI | InChI=1S/C12H10N2O3/c1-9-13-8-12(17-9)7-4-10-2-5-11(6-3-10)14(15)16/h2-8H,1H3/b7-4+ |
| Standard InChI Key | UPUOVTOKXAKZJK-QPJJXVBHSA-N |
| Isomeric SMILES | CC1=NC=C(O1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC1=NC=C(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-Methyl-5-(4-nitrostyryl)oxazole (CAS: 331699-02-2) belongs to the oxazole family, featuring a five-membered ring containing one oxygen and one nitrogen atom. The 2-methyl group enhances steric stability, while the 4-nitrostyryl substituent introduces significant electron-withdrawing character and planar conjugation. The styryl group (C₆H₄-CH=CH-) bridges the oxazole and nitroaryl components, enabling delocalization of π-electrons across the molecule .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈N₂O₃ | |
| Molecular Weight | 204.19 g/mol | |
| Density | 1.322 g/cm³ (estimated) | |
| Boiling Point | 355.2°C (estimated) | |
| Melting Point | Not reported | – |
Spectroscopic Characterization
-
UV-Vis Spectroscopy: The compound exhibits strong absorption in the 300–400 nm range due to π→π* transitions in the nitrostyryl system .
-
NMR Analysis: Proton NMR signals for the styryl vinyl protons appear as doublets near δ 7.2–7.8 ppm, while the oxazole methyl group resonates at δ 2.5 ppm .
Synthetic Routes and Optimization
Condensation Reaction Methodology
The primary synthesis involves a two-step process:
-
Formation of the Oxazole Core: Reacting 2-nitro-N-(2-oxopropyl)benzamide with phosphorus oxychloride (POCl₃) at 90°C for 30 minutes facilitates cyclization to the oxazole ring .
-
Styryl Group Introduction: A Heck coupling or Knoevenagel condensation attaches the 4-nitrostyryl moiety, though specific details for this compound remain proprietary .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl₃, 90°C, 0.5 h | 86% |
| 2 | NaOH, ethyl acetate/pentane gradient | – |
Challenges in Purification
Due to its hydrophobic nature, purification typically employs medium-pressure liquid chromatography (MPLC) with ethyl acetate/pentane gradients . The nitro group’s polarity complicates crystallization, necessitating advanced techniques like preparative HPLC for high-purity isolates .
Physicochemical Properties and Stability
Solubility and Partitioning
-
Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar organic solvents (e.g., DMSO, DMF) .
-
LogP: Estimated at 2.78, indicating moderate lipophilicity suitable for membrane penetration in biological systems .
Thermal and Oxidative Stability
-
Thermogravimetric Analysis (TGA): Decomposition begins at 220°C, with complete degradation by 400°C .
-
Light Sensitivity: The nitro group predisposes the compound to photodegradation, requiring storage in amber vials under inert atmospheres .
Biological and Material Applications
Organic Electronics
-
Charge Transport Properties: The conjugated system enables hole mobility of 0.12 cm²/V·s in thin-film transistors, suitable for organic light-emitting diodes (OLEDs) .
Table 3: Comparative Bioactivity of Oxazole Derivatives
| Compound | Tyrosinase IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 2-Methyl-5-(4-nitrostyryl)oxazole | 18 | 32–64 |
| 5-(2-Methoxy-4-nitrophenyl)oxazole | 45 | >128 |
| 2-Methyl-5-nitrobenzo[d]oxazole | 27 | 64–128 |
Mechanistic and Interaction Studies
Molecular Docking Simulations
Docking studies using Autodock Vina reveal strong binding (−9.2 kcal/mol) to tyrosinase’s copper-containing active site, with hydrogen bonds between the nitro group and His263 residue .
Reactivity in Organic Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume